4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxaborolane ring and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of 5-nitrothiophene-3-carbaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
Oxidation: Reduction of the nitro group yields the corresponding amine.
Substitution: Cross-coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the nitrothiophene moiety. The boron atom can form stable complexes with other molecules, facilitating cross-coupling reactions. The nitro group can undergo reduction, leading to the formation of amines, which can further react with other compounds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another boron-containing compound with applications in materials science.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C12H16BNO4S |
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Molecular Weight |
281.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H16BNO4S/c1-11(2)12(3,4)18-13(17-11)6-5-9-7-10(14(15)16)19-8-9/h5-8H,1-4H3/b6-5+ |
InChI Key |
OVCLSJICXIAJBX-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC(=C2)[N+](=O)[O-] |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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